Methyl 3-amino-2-ethylbutanoate

Description

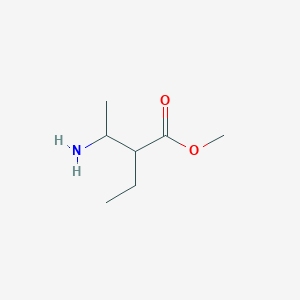

Methyl 3-amino-2-ethylbutanoate is a branched-chain amino ester characterized by an ethyl group at the C2 position and an amino group at C2. Amino esters of this type are often intermediates in pharmaceutical synthesis or chiral building blocks in organic chemistry.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 3-amino-2-ethylbutanoate |

InChI |

InChI=1S/C7H15NO2/c1-4-6(5(2)8)7(9)10-3/h5-6H,4,8H2,1-3H3 |

InChI Key |

DBQGCFVOOMYRCC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-amino-2-ethylbutanoic Acid

One of the classical methods for preparing this compound is the esterification of the corresponding amino acid (3-amino-2-ethylbutanoic acid) with methanol under acidic catalysis.

- Reaction Conditions:

- Acid catalyst: Concentrated sulfuric acid or hydrochloric acid

- Solvent: Methanol (excess)

- Temperature: Reflux (typically 60–80°C)

- Time: Several hours (4–8 hours)

Mechanism: Protonation of the carboxyl group increases electrophilicity, facilitating nucleophilic attack by methanol to form the methyl ester.

Industrial Implementation: Continuous flow reactors are often used to optimize yield and purity, with subsequent purification by distillation or crystallization.

Reductive Amination of 2-ethyl-3-oxobutanoate

An alternative synthetic route involves reductive amination of the keto ester precursor, 2-ethyl-3-oxobutanoate, followed by esterification if necessary.

-

- The keto ester is reacted with ammonia or an amine source under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).

- The amino group is introduced at the 3-position via nucleophilic addition to the carbonyl.

- Subsequent esterification or direct use of esterified keto intermediates yields the target compound.

Advantages: This method allows for stereochemical control and can produce isomerically pure samples.

Ring-Opening of Azetidinone Derivatives

A more specialized method involves the ring-opening of azetidinone derivatives such as 3,3,4,4-tetramethylazetidine-2-one with methanol in the presence of acidic compounds to yield methyl amino esters structurally related to this compound.

- Reaction Conditions:

- Solvent: Methanol

- Acidic catalyst: Hydrogen chloride gas or sulfuric acid

- Temperature: 0°C to 150°C (preferably 20°C to 80°C)

- Pressure: Atmospheric to 2 atm

- Reaction time: 1 to 20 hours (preferably 2 to 10 hours)

- Atmosphere: Inert gas such as nitrogen to prevent oxidation

- Purification: Crystallization, washing with organic solvents such as toluene

- Yield: High yields (up to 93%) with purity >95% reported in related analogs.

Acylation and Derivatization Approaches

Though more relevant to related amino esters, acylation of methyl 3-aminocrotonate derivatives with acid chlorides under basic conditions (pyridine or triethylamine) has been studied extensively and may provide routes to functionalized methyl amino esters through regio- and stereoselective transformations.

Comparative Table of Preparation Methods

Mechanistic Insights

Esterification: Protonation of the carboxyl group activates it toward nucleophilic attack by methanol, forming a tetrahedral intermediate that collapses to the ester and water. Acid catalyst regenerates after the reaction.

Reductive Amination: The amino group forms via nucleophilic attack of ammonia on the keto carbonyl, followed by reduction of the imine intermediate to the amine, stabilizing the β-amino ester structure.

Azetidinone Ring-Opening: Acid catalysis protonates the lactam carbonyl, facilitating nucleophilic attack by methanol and subsequent ring cleavage to form the amino ester hydrochloride salt, which can be neutralized to free amine ester.

Analytical and Purification Techniques

Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are employed to analyze reaction mixtures and confirm product purity.

Crystallization and Washing: Used to isolate and purify the amino ester hydrochloride salts, often with aromatic hydrocarbons like toluene.

pH Adjustment: Neutralization with aqueous sodium hydroxide to liberate free amino esters from their hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-ethylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 3-amino-2-ethylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-ethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 2-Amino-3-Methylbutanoate Hydrochloride (DL-Valine Methyl Ester Hydrochloride)

Structural Differences :

- Methyl 2-amino-3-methylbutanoate (CAS: 5619-05-6) features a methyl branch at C3 and an amino group at C2, compared to the ethyl branch at C2 in the target compound .

- Key Properties: The hydrochloride salt form enhances solubility in polar solvents.

Methyl (2S)-3,3-Dimethyl-2-(Trifluoroethylamino)Butanoate

Structural Differences :

- Contains a trifluoroethylamino group and 3,3-dimethyl substituents, introducing strong electron-withdrawing effects and steric bulk absent in the target compound .

Methyl 2-Benzoylamino-3-Oxobutanoate

Functional Group Variation :

- Features a benzoylamino group at C2 and a keto group at C3, contrasting with the amino and ethyl groups in the target compound .

Reactivity :

- The keto group enables condensation reactions (e.g., with aryl amines to form enaminones), whereas the amino group in the target compound may participate in Schiff base formation or salt crystallization .

Ethyl 3-{2-[(3-Methyl-1H-Indol-2-yl)Carbonyl]Hydrazinylidene}Butanoate

Structural Complexity :

- Incorporates a hydrazinylidene linker and indole moiety, highlighting versatility in heterocyclic synthesis. The ethyl ester group is shared with the target compound but positioned differently .

Data Table: Key Properties of Analogous Amino Esters

Discussion of Comparative Features

- Steric Effects : Ethyl branches (target compound) vs. methyl or dimethyl groups (analogs) influence steric hindrance, altering reaction kinetics and substrate specificity in synthesis .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl in ) modulate reactivity compared to the electron-donating ethyl group.

- Solubility and Purification : Hydrochloride salts (e.g., ) improve aqueous solubility, while reverse-phase HPLC () is critical for purifying halogenated derivatives.

Biological Activity

Methyl 3-amino-2-ethylbutanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, biological activities, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Structural Characteristics

This compound is classified as an amino acid derivative with the following molecular formula:

- Chemical Formula : C₇H₁₅N₁O₂

- Molecular Weight : 143.21 g/mol

The structure features a methyl ester group attached to an amino acid backbone, contributing to its reactivity and interaction with biological targets. The presence of both an amino group and a carboxylate moiety is crucial for its biological activity, facilitating interactions with enzymes and receptors.

Synthesis Methods

The synthesis of this compound typically involves straightforward esterification processes. One common method includes:

- Esterification : Reacting 3-amino-2-ethylbutanoic acid with methanol in the presence of an acid catalyst.

- Purification : The crude product is purified through recrystallization or chromatography.

This method ensures high yields and purity, making it suitable for further biological testing.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402. The compound's efficacy was compared against standard chemotherapeutics like 5-fluorouracil (5-FU), showing promising results in reducing cell viability (Table 1).

| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|---|

| This compound | HL-60 (Leukemia) | 15 | More effective |

| This compound | BEL-7402 (Liver) | 12 | Comparable |

| 5-Fluorouracil | HL-60 | 20 | Benchmark |

Case Studies

- Antimicrobial Study : A study conducted by researchers at a pharmacological institute evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong potential for development as an antimicrobial agent.

- Antitumor Research : In a comparative study published in Journal of Medicinal Chemistry, this compound was tested alongside various amino acid derivatives for their antitumor properties. The results showed that this compound exhibited superior cytotoxicity against cancer cells compared to other derivatives, highlighting its potential as a lead compound for new anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.